molecular formula C11H12INO3 B6623463 (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid

(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid

Cat. No.: B6623463
M. Wt: 333.12 g/mol
InChI Key: RGDHCKZIXFPAEG-SSDOTTSWSA-N
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Description

(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid is an organic compound that features an iodophenyl group attached to an acetylamino propanoic acid backbone

Properties

IUPAC Name

(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(11(15)16)13-10(14)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHCKZIXFPAEG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenylacetic acid and ®-2-aminopropanoic acid.

    Coupling Reaction: The key step involves coupling the 3-iodophenylacetic acid with ®-2-aminopropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, potentially converting it to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products

    Oxidation: Iodinated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.

    Labeling: The iodine atom can be used for radiolabeling in imaging studies.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to these targets, while the acetylamino propanoic acid backbone can modulate the compound’s activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[2-(4-iodophenyl)acetyl]amino]propanoic acid: Similar structure with the iodine atom at the para position.

    (2R)-2-[[2-(3-bromophenyl)acetyl]amino]propanoic acid: Bromine atom instead of iodine.

    (2R)-2-[[2-(3-chlorophenyl)acetyl]amino]propanoic acid: Chlorine atom instead of iodine.

Uniqueness

    Iodine Atom: The presence of the iodine atom in (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid can impart unique properties, such as higher atomic mass and potential for radiolabeling.

    Positional Isomerism: The position of the iodine atom (meta position) can influence the compound’s reactivity and interaction with molecular targets.

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